molecular formula C27H24N2O6S2 B2525879 (3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 947169-31-5

(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No. B2525879
M. Wt: 536.62
InChI Key: ODYXBLBRRIZVNB-UHFFFAOYSA-N
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Description

(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C27H24N2O6S2 and its molecular weight is 536.62. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis and Antioxidant Properties

A study outlines a convenient method for the electrochemical synthesis of novel compounds with potential anti-stress oxidative properties. While the starting materials and resultant compounds differ, this highlights the electrochemical routes to synthesize compounds with antioxidant capabilities, which might be a relevant technique for synthesizing or modifying the compound (Largeron & Fleury, 1998).

DFT Calculation and Molecular Docking

Another research area involves the synthesis, quantification, and analysis of compounds using Density Functional Theory (DFT) calculations and molecular docking studies. This approach provides insights into the structural, electronic properties, and potential biological activities of synthesized compounds, offering a pathway to explore the interactions and activities of complex molecules like the one mentioned (FathimaShahana & Yardily, 2020).

Structure-Activity Relationships in Drug Design

Investigations into structure-activity relationships, as illustrated by the study on methoxy-substituted compounds and their biological activities, provide a foundation for understanding how modifications to the chemical structure affect biological outcomes. This is crucial in drug design and development, where the arrangement of functional groups can significantly influence efficacy and selectivity (Chatzopoulou et al., 2011).

Antioxidant and Antimicrobial Activities

Research on the synthesis and evaluation of compounds for antioxidant and antimicrobial activities highlights the importance of chemical modifications for enhancing biological properties. Studies show that specific substitutions can lead to compounds with significant bioactivities, relevant for developing new therapeutic agents or functional materials (Çetinkaya et al., 2012).

Antimicrobial and Antioxidant Synthesis

The synthesis of novel compounds and their screening for antimicrobial and antioxidant properties is a vital research area. By exploring various synthetic routes and chemical modifications, researchers aim to identify compounds with potent bioactivities. This approach is critical in the search for new drugs and functional materials with improved performance and selectivity (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6S2/c1-3-33-19-9-7-18(8-10-19)29-27-26(37(31,32)20-11-4-16(2)5-12-20)23(28)25(36-27)24(30)17-6-13-21-22(14-17)35-15-34-21/h4-14,29H,3,15,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYXBLBRRIZVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

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